4-{4-[4-(Methylsulfonyl)benzyl]piperazin-1-yl}quinoline belongs to the class of 4-(piperazin-1-yl)quinoline derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. [] While the specific source and classification of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline are not explicitly mentioned in the provided literature, its structure suggests it could be a potential candidate for various biological applications.
Synthesis Analysis
Nucleophilic Aromatic Substitution: The reaction typically starts with a nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. This reaction introduces the piperazine moiety at the 4-position of the quinoline ring. [, , ]
Alkylation: The secondary nitrogen of the piperazine ring can be further alkylated with various electrophiles. In this case, 4-(methylsulfonyl)benzyl bromide would be a suitable electrophile to introduce the desired 4-(methylsulfonyl)benzyl substituent. [, , ]
Mechanism of Action
Interaction with Enzymes: Many 4-(piperazin-1-yl)quinoline derivatives exhibit inhibitory activity against various enzymes, including kinases, dehydrogenases, and proteases. [, , , ] 4-{4-[4-(Methylsulfonyl)benzyl]piperazin-1-yl}quinoline might bind to the active site of a target enzyme, inhibiting its activity and leading to a pharmacological effect.
Receptor Binding: This class of compounds is known to bind to various receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. [, , , ] The 4-(methylsulfonyl)benzyl substituent might influence the binding affinity and selectivity for specific receptor subtypes.
Applications
Drug Discovery: 4-{4-[4-(Methylsulfonyl)benzyl]piperazin-1-yl}quinoline could serve as a starting point for developing novel therapeutics targeting a wide range of diseases, including cancer, [, , ] malaria, [, , ] and neurological disorders. [, , ]
Related Compounds
Compound Description: This refers to a series of 18 compounds synthesized via nucleophilic addition, encompassing additions to the piperazine moiety with varied substituents. These compounds were evaluated for antimalarial activity against the Plasmodium falciparum strain. Notably, compound 3c exhibited higher potency than the standard drug Quinine, while compounds 3d, 3e, 5a, and 5f demonstrated equipotency to Quinine [].
Relevance: The core structure of these derivatives, 7-chloro-4-(piperazin-1-yl)quinoline, is structurally analogous to 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline. The primary difference lies in the substitution at the piperazine nitrogen. While the related compound has a 2-(oxo, hydroxyl & fluoro-2-1 (4-phenyl)ethyl group, 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline features a 4-(methylsulfonyl)benzyl substituent at the same position. This makes them congeners within the broader 4-(piperazin-1-yl)quinoline family, suggesting potential for shared biological activities and/or similar mechanisms of action [].
2-Piperazin-1-yl-Quinoline (Quipazine)
Compound Description: Quipazine is a direct-acting 5-HT2A receptor agonist []. In the referenced study, it was investigated for its potential to alter the reinforcing effects of fentanyl in rhesus monkeys. The results indicated that quipazine, whether administered as a pretreatment or in combination with fentanyl, did not significantly affect fentanyl choice [].
Compound Description: This compound represents a novel analog of chloroquine and hydroxychloroquine synthesized through an environmentally benign two-step procedure involving the introduction of various substituents to the quinoline scaffold [].
Relevance: Both this analog and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline belong to the class of 4-(piperazin-1-yl)quinoline derivatives. While the former features methoxy groups at positions 6 and 7 of the quinoline ring and a 4-methoxyphenyl substituent on the piperazine nitrogen, the latter has a 4-(methylsulfonyl)benzyl group on the piperazine. This shared scaffold, despite variations in substituents, highlights their close structural relationship and suggests a potential for overlapping biological activities, particularly in areas where quinoline-piperazine compounds exhibit known therapeutic potential, such as antimalarial activity [].
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline
Compound Description: These two compounds are isomers, differentiated only by the nature of their central six-membered ring: the former contains a piperidine ring while the latter has a piperazine ring. Crystallographic analysis revealed that both compounds are isotypic and predominantly stabilized by dispersion forces [].
Relevance: While these compounds are not directly analogous to 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline due to the variation in the position of the piperazine moiety on the quinoline core and the presence of additional substituents, the study highlights the significance of piperazine-containing quinoline derivatives in medicinal chemistry. This suggests that 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, by virtue of its piperazine-quinoline framework, may exhibit valuable pharmacological properties [].
Compound Description: This compound is a quinazolinone derivative characterized by single-crystal X-ray diffraction [].
Relevance: Though not a direct structural analog, this compound shares the piperazin-1-yl motif with 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline. This structural feature, often incorporated to modulate physicochemical properties and biological interactions, underscores the relevance of piperazine substitution in drug design. While the specific target and activity of this compound are not elaborated upon in the abstract, its presence in a crystallographic study suggests its potential significance in medicinal chemistry, prompting further exploration of the biological implications of such structural motifs, especially in relation to 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline [].
Compound Description: CYH33 is a potent and selective PI3Kα inhibitor identified through SAR and SPR studies []. This compound exhibits promising anti-proliferative activity against various cancer cell lines and demonstrates a favorable pharmacokinetic profile, including oral bioavailability. CYH33's development as a potential therapeutic for advanced solid tumors is ongoing, with clinical trials underway in China [].
Relevance: Both CYH33 and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline share the (methylsulfonyl)piperazin-1-yl moiety. This structural feature is present in various bioactive molecules and is often associated with enhanced pharmacokinetic properties and target affinity. The presence of this shared moiety suggests that 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, similar to CYH33, might possess desirable pharmacological properties, particularly in the context of anticancer activity or modulation of intracellular signaling pathways. Further investigation would be required to confirm any such activities [].
Compound Description: Compound 5, designed with a 7-chloro-4-(piperazin-1-yl)quinoline core, demonstrated notable in vitro and in vivo anti-inflammatory and analgesic activities. Its mechanism of action involves the suppression of inflammatory mediator expression and inhibition of iNOS protein expression [].
Relevance: This compound shares the 4-(piperazin-1-yl)quinoline scaffold with 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline. While Compound 5 has a more complex substituent at the piperazine nitrogen, the shared core structure suggests a potential for overlapping biological activity profiles. This highlights the potential of the 4-(piperazin-1-yl)quinoline scaffold as a framework for the development of compounds with anti-inflammatory and analgesic properties [].
Compound Description: This compound is a triazolo[4,3-a]quinazolin-5(4H)-one derivative identified as a promising lead for antimalarial drug development. The study focused on developing quality control methods for this compound to support further preclinical investigation [].
Relevance: Though this compound differs significantly in overall structure from 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, both share the piperazin-1-yl moiety. This structural element is frequently encountered in pharmaceutical research and can influence a compound's pharmacological profile. While the two compounds target different therapeutic areas (antimalarial vs. unknown for 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline), their shared substructure highlights the utility of the piperazin-1-yl group in drug design and suggests its potential contribution to the biological activity of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline [].
Compound Description: This 7-chloro-4-(piperazin-1-yl)quinoline derivative demonstrated potent in vitro anticancer activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. It exhibits VEGFR-II inhibitory activity, suggesting a potential mechanism for its antitumor effects [].
Relevance: Compound 4q and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline share the 4-(piperazin-1-yl)quinoline core structure, underscoring the versatility of this scaffold in drug development. While Compound 4q displays anticancer activity possibly via VEGFR-II inhibition, the biological activity of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline remains unknown. Nevertheless, the structural similarity, particularly the presence of an aromatic ring (bromobenzyl in 4q, methylsulfonylbenzyl in the target compound) substituted on the piperazine nitrogen, suggests the potential for 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline to interact with similar biological targets or pathways [].
Compound Description: This study focuses on the synthesis and biological evaluation of a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates as potential anticancer agents. Compound 10ec exhibited promising cytotoxicity against various cancer cell lines, inducing apoptosis and inhibiting tubulin polymerization [].
Relevance: While the core structures differ, the incorporation of the piperazin-1-yl group in both (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline suggests a common strategy in drug design to modulate pharmacological properties. This shared substructure highlights the importance of the piperazine moiety in mediating biological interactions and suggests a potential for 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline to exhibit biological activities related to its ability to bind and interact with specific targets, possibly influenced by the presence of the piperazine ring. Further investigation would be needed to explore the specific binding interactions and downstream effects of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline [].
Compound Description: This compound is a potent antagonist of the neurokinin-2 (hNK(2)) receptor []. Extensive chemical modifications were undertaken to minimize its peptide character and enhance in vivo activity, resulting in the identification of this compound with subnanomolar potency in vitro and significant antagonist activity in vivo following intravenous and intraduodenal administration [].
Compound Description: This compound is being investigated as a potential therapeutic agent for diseases caused by dysregulated protein kinase activity. The research focuses on developing new synthetic processes and identifying novel solid forms to optimize its pharmaceutical properties [, ].
Relevance: Both N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)benzamide and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline incorporate a piperazin-1-yl moiety within their structures. While the core structures and target indications differ, the shared presence of piperazine highlights its importance as a pharmacophore in medicinal chemistry. Piperazine is often incorporated into drug molecules to improve solubility, enhance binding affinity to target proteins, or modulate pharmacokinetic properties. This suggests that 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, by virtue of its piperazine ring, may possess favorable drug-like characteristics [, ].
Compound Description: This study describes the synthesis and biological evaluation of a series of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy)acetates designed to investigate their effects on learning and memory in mice []. One of the synthesized compounds, 6j, demonstrated significant memory-enhancing effects in the Morris water maze test. This suggests that modulation of specific molecular targets by these compounds can lead to cognitive enhancement [].
Relevance: The 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy)acetates series and the target compound, 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, share a common structural motif: the piperazin-1-yl group linked to a benzyl substituent. While the core structures differ, this shared motif suggests a potential for common biological activities or interactions. The piperazine-benzyl combination is frequently encountered in medicinal chemistry, often contributing to favorable drug-like properties such as enhanced target binding affinity and improved pharmacokinetic profiles. Therefore, the presence of this shared motif warrants further investigation into the pharmacological profile of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline [].
Compound Description: This compound was synthesized and radiolabeled with fluorine-18 for potential use as a PET imaging agent to study glutamatergic neurotransmission. It displays nanomolar affinity for the glycine binding site of the NMDA receptor [].
Compound Description: This compound, a 3,4-dihydro-1H-quinolin-2-one derivative with a substituted piperazine ring, has been investigated for its potential use in buccal film formulations. This delivery method offers advantages such as ease of administration and improved patient compliance [].
Compound Description: This compound is a saccharin derivative characterized by X-ray crystallography, but its specific biological activity is not discussed in the abstract [].
Compound Description: This study investigated a series of triazole derivatives containing a (t-butyl) and a 4-(substituted benzyl)-piperazine moiety for their antifungal activity. These compounds were designed based on the structure of fluconazole, a known antifungal agent. Compound III7 showed promising antifungal activity, even surpassing fluconazole in in vitro assays [].
Compound Description: These compounds are a class of histamine H3 receptor antagonists. Modifications to the piperazine and guanidine moieties were explored to enhance their affinity for the H3 receptor. The most potent compounds demonstrated the ability to reduce food intake in rats following parenteral administration, suggesting potential as anorectic agents [].
Compound Description: This research focused on the synthesis of quinoline derivatives containing a 4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl] substituent at position 4 and various groups at position 2. These compounds were designed as potential inhibitors of sorbitol dehydrogenase [].
Compound Description: This research involves synthesizing and evaluating N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2- a)quinoline-3-carboxylic acid for their antibacterial activity. The study focuses on optimizing reaction conditions and exploring the structure-activity relationship of these compounds [, ].
Relevance: Although structurally distinct from 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, both compounds share the piperazin-1-yl moiety. This structural element is frequently incorporated in drug design to modify a compound's physicochemical properties, potentially influencing its solubility, bioavailability, and interaction with biological targets. While the research on 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2- a)quinoline-3-carboxylic acid derivatives focuses on antibacterial activity, the presence of the piperazin-1-yl moiety in both compounds warrants further investigation into the potential biological activities of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, considering the established role of this moiety in influencing drug-target interactions [, ].
9-(Piperazin-1-yl)acridine derivatives
Compound Description: This study investigated a series of 9-(piperazin-1-yl)acridine derivatives as potential antioxidants using the DPPH method. The compound 2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine (CP-05) demonstrated significant antioxidant activity comparable to the standard α-tocopherol [].
Relevance: While 9-(piperazin-1-yl)acridine derivatives and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline belong to different core structures, both incorporate a piperazin-1-yl moiety. In drug design, incorporating piperazine often aims to enhance solubility and modulate interactions with biological targets. This shared structural feature suggests that 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline might also possess antioxidant properties due to the presence of the piperazine ring. Further studies are needed to confirm this possibility. Additionally, the presence of a benzyl group attached to the piperazine in both CP-05 and the target compound further suggests potential similarities in their pharmacological profiles, warranting further investigation. []
Compound Description: This research focused on the synthesis and evaluation of a series of oxime ether-substituted aryloxypropanolamines, structurally related to the active metabolite of sarpogrelate. These compounds were designed to target 5-HT2A and 5-HT1A serotonergic receptors, as well as the α1-adrenoceptor [].
Relevance: While structurally diverse from 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, the inclusion of a piperazine ring in some derivatives within this series highlights the versatility and importance of this moiety in drug design, particularly in the context of targeting G protein-coupled receptors (GPCRs) like serotonin and adrenergic receptors. The piperazine ring can contribute to both ligand-receptor interactions and overall drug-like properties. This connection suggests that 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, with its piperazine moiety, might also be capable of interacting with GPCRs, though further investigation is needed to explore this possibility and determine specific receptor binding profiles. []
Compound Description: This study reports the crystal structure of a mixed-ligand copper(II) complex containing norfloxacin, a fluoroquinolone antibiotic, and 2,2′-bipyridine. The complex formation and its structural characteristics are discussed [].
Compound Description: This compound is a key intermediate synthesized for developing zwitterionic analogs of clozapine, an atypical antipsychotic medication. This research aims to create new therapeutic agents with improved pharmacological profiles, potentially addressing limitations associated with existing antipsychotics [].
Compound Description: This study focused on synthesizing and evaluating a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives for their antibacterial activity. These compounds were characterized by various spectral methods, and their in vitro antimicrobial activity was assessed against different bacterial strains. The results showed promising antibacterial activity for several synthesized compounds, suggesting their potential as new antibacterial agents [].
Relevance: While (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline have distinct core structures, they share a common structural feature: a 4-substituted piperazin-1-yl moiety. This shared moiety suggests that the design strategies employed for both sets of compounds might be based on the beneficial properties conferred by the piperazin-1-yl group, such as enhanced target binding affinity, improved solubility, or modulated pharmacokinetic properties. While the specific biological activity of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline remains unknown, the presence of this shared structural element warrants further investigation into its pharmacological profile, considering the promising antibacterial activity observed in the (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. []
Compound Description: The research focuses on developing an improved process for producing highly pure rac-1-{4-[2-hydroxy-3-(5-quinolyloxy)propyl]piperazin-1-yl}-2,2-diphenylethan-1-one fumarate, a compound with potential therapeutic applications, though its specific target and activity are not explicitly mentioned [].
Relevance: While structurally dissimilar to 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline, both compounds share the piperazin-1-yl moiety. This shared structural element suggests that the design strategies employed for both compounds might be based on the beneficial properties conferred by the piperazine ring, such as enhanced target binding affinity, improved solubility, or modulated pharmacokinetic properties. []
Compound Description: This research focused on synthesizing and evaluating a series of γ-(4-substituted piperazin-1-yl)-α-phenyl propanol ester derivatives for their antispasmodic activity. The study investigated the effects of different ester substituents on the pharmacological activity using isolated guinea pig ileum. The ethyl ester derivative exhibited the most potent antispasmodic activity, suggesting the importance of the ester group in modulating activity. []
Relevance: While the γ-(4-substituted piperazin-1-yl)-α-phenyl propanol esters and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline differ in their core structures, both incorporate a substituted piperazin-1-yl group. This shared moiety highlights its importance in medicinal chemistry for modulating pharmacological properties. While the specific target of 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline remains unknown, the presence of the piperazin-1-yl group, often associated with antispasmodic activity as demonstrated by the γ-(4-substituted piperazin-1-yl)-α-phenyl propanol esters, suggests a possible avenue for further investigation into its pharmacological profile. []
3-Phenylsulfonyl-8-piperazin-1-yl-quinolines
Compound Description: This research explores the development of 3-phenylsulfonyl-8-piperazin-1-yl-quinolines as novel ligands for the 5-HT6 receptor. This receptor subtype, belonging to the serotonin receptor family, is a promising target for treating various central nervous system disorders, including cognitive dysfunction and schizophrenia. []
Relevance: The 3-phenylsulfonyl-8-piperazin-1-yl-quinolines and 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline both belong to the class of piperazinyl-quinoline derivatives, highlighting the importance of this scaffold in medicinal chemistry, particularly for targeting the central nervous system. While the specific substitution patterns differ, the shared presence of the piperazinyl-quinoline moiety suggests the potential for 4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline to exhibit affinity for serotonin receptors or other neurotransmitter systems. []
Compound Description: This study reports the crystal structure of a magnesium(II) complex with ciprofloxacin, a fluoroquinolone antibiotic. This complex exhibits a distorted octahedral geometry around the magnesium ion, coordinated by ciprofloxacin and water molecules. The crystal structure reveals extensive hydrogen bonding networks that contribute to the stability of the complex [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.